molecular formula C6H12Cl2N2S B2733296 N-(1,3-thiazol-4-ylmethyl)ethanamine CAS No. 947767-58-0

N-(1,3-thiazol-4-ylmethyl)ethanamine

Cat. No. B2733296
CAS RN: 947767-58-0
M. Wt: 215.14
InChI Key: MGFOGVIYYMAJDC-UHFFFAOYSA-N
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Description

“N-(1,3-thiazol-4-ylmethyl)ethanamine” is a biochemical used for proteomics research . It has a molecular formula of C6H10N2S and a molecular weight of 142.22 .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. It is mentioned as a biochemical for proteomics research , suggesting it may be involved in various biochemical reactions.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 142.22 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Relevant Papers One relevant paper found discusses the design, synthesis, and fungicidal activities evaluation of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives . This paper could provide valuable insights into the potential applications and properties of “this compound” and similar compounds.

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of derivatives of N-(1,3-thiazol-4-ylmethyl)ethanamine involves the synthesis of compounds that serve as potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown potential for therapeutic intervention in Alzheimer's disease due to their inhibitory activity and negligible cytotoxicity against human cell lines, suggesting a promising avenue for the development of Alzheimer's treatments (Pejchal et al., 2016).

Antimicrobial and Antifungal Activity

Another application is found in the antimicrobial and antifungal domain. Cu(II) complexes of certain derivatives demonstrated good DNA binding propensity and showed notable antimicrobial activity against a variety of bacterial strains. These complexes also displayed cytotoxic effects in in vitro assays, highlighting their potential as antibacterial agents (Kumar et al., 2012).

Anticancer Properties

Furthermore, specific derivatives have been synthesized and characterized for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity. They exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, indicating their potential in anticancer therapy (Zablotskaya et al., 2013).

Antihistamine Activity

Additionally, the analysis of H1-antihistamine activity in relation to chromatographic data of derivatives showed potential interaction models with the human histamine H1-receptor, suggesting applications in allergy treatment (Brzezińska et al., 2003).

Quantum Chemical Analysis

Derivatives have also been analyzed for their corrosion inhibition performances on iron metal using quantum chemical parameters and molecular dynamics simulations. This indicates the relevance of such compounds in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).

properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-7-3-6-4-9-5-8-6/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNIMTCZOHISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of the commercially available 4-chloromethyl-thiazole with 2M ethylamine in THF.
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